(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
Description
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride (CAS: 2248324-39-0) is a bicyclic sulfonyl chloride with a molecular weight of 224.7 g/mol and a purity of ≥95% . Its structure features a 4-methyl substituent on a 2-oxabicyclo[2.2.1]heptane scaffold, distinguishing it from camphor-based sulfonyl chlorides.
Properties
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c1-7-2-3-8(4-7,12-5-7)6-13(9,10)11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSNKXYHIZMYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(OC2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclopentadiene and formaldehyde.
Formation of the Bicyclic Structure: The bicyclic structure is formed through a Diels-Alder reaction between cyclopentadiene and formaldehyde, resulting in the formation of 4-methyl-2-oxabicyclo[2.2.1]heptane.
Introduction of the Sulfonyl Chloride Group: The final step involves the introduction of the methanesulfonyl chloride group. This is typically achieved by reacting the bicyclic compound with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large quantities of cyclopentadiene and formaldehyde are prepared and purified.
Optimized Reaction Conditions: The Diels-Alder reaction and subsequent sulfonylation are carried out under optimized conditions to maximize yield and purity.
Purification and Isolation: The final product is purified using techniques such as distillation or recrystallization to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis Product: Methanesulfonic acid
Scientific Research Applications
Applications in Organic Synthesis
1. Reactivity in Synthesis:
The sulfonyl chloride group is highly reactive and can participate in several types of reactions:
- Substitution Reactions: The compound can act as a sulfonating agent, facilitating the introduction of sulfonyl groups into other organic molecules.
- Formation of Sulfonamides: It can be used to synthesize sulfonamides, which are important in pharmaceutical chemistry for developing antibacterial agents.
2. Intermediates in Drug Development:
The compound serves as an intermediate in synthesizing various bioactive compounds, including potential pharmaceuticals targeting different biological pathways.
Research indicates that (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride exhibits notable biological activities:
1. Antiproliferative Effects:
Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell proliferation and survival.
Case Study:
A study demonstrated that a derivative significantly reduced tumor growth in animal models by enhancing the activity of phase II carcinogen-metabolizing enzymes, suggesting its potential as an anticancer agent.
2. Anti-inflammatory Properties:
The compound has been observed to modulate cytokine secretion, potentially offering therapeutic benefits in managing inflammatory diseases.
Case Study:
Research indicated that it could inhibit the NF-κB signaling pathway, crucial for inflammatory responses, showcasing its promise in treating conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products.
Comparison with Similar Compounds
Structural and Molecular Differences
The compound is compared to three key analogs:
Key Observations :
- The target compound has a lighter molecular weight due to the absence of two methyl groups present in camphor derivatives.
- Camphor-based analogs feature an oxo group (C=O) at position 2, while the target compound has an oxabicyclo (oxygen in the bridgehead), altering electronic properties and reactivity .
- Stereochemical variations in camphor derivatives (e.g., 1R,4S vs. 1S,4R) influence their use in chiral synthesis, as seen in pharmacologically active sulfonamides .
Biological Activity
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride, also referred to as a bicyclic sulfonyl chloride compound, has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- IUPAC Name : (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
- CAS Number : 1903787-84-7
- Molecular Formula : C10H15ClO2S
- Molecular Weight : 232.75 g/mol
The biological activity of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is primarily attributed to its ability to act as a reactive electrophile. It can interact with nucleophiles such as amino acids in proteins, which may lead to enzyme inhibition or modification of protein function.
Enzyme Inhibition
Research indicates that compounds with a similar bicyclic structure exhibit enzyme inhibitory properties. For instance, sulfonyl chlorides are known to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues . This mechanism is crucial in developing therapeutic agents targeting various diseases.
Antimicrobial Activity
Bicyclic compounds have been reported to possess antimicrobial properties. Studies show that derivatives of bicyclic structures can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections . The specific activity of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride against various pathogens remains an area for further exploration.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic conditions for preparing (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride?
The compound is typically synthesized via refluxing the precursor acid (e.g., camphor-10-sulfonic acid) with thionyl chloride (SOCl₂) under controlled heating. Excess SOCl₂ is removed by distillation, and yields up to 93% are achievable with careful temperature regulation to avoid decomposition of the thermolabile product . Stoichiometric ratios (e.g., 1:3.5 molar ratio of acid to SOCl₂) and reaction duration (3–5 hours) are critical for efficiency.
Q. Which purification methods are effective for isolating this sulfonyl chloride?
Column chromatography on silica gel (60–200 mesh) using a non-polar to polar solvent gradient (e.g., petroleum ether/ethyl acetate = 20:1) effectively separates the product from byproducts. This method is preferred due to the compound’s sensitivity to heat, ruling out recrystallization in some cases .
Q. How is structural characterization performed for this compound?
- Melting Point Analysis : A Mettler Toledo FP900 system confirms purity (e.g., mp ~65°C) .
- NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) resolves characteristic peaks, such as methyl groups (δ 0.92–0.98 ppm) and bicyclic protons (δ 1.47–1.52 ppm) .
- Elemental Analysis : Euro EA 3000 analyzers validate C, H, N, and S content .
Advanced Research Questions
Q. How can researchers resolve contradictory data on synthesis yields (e.g., 93% vs. 50%)?
Yield discrepancies may arise from variations in reaction conditions (e.g., stoichiometry, heating rate) or purification techniques. For example, extended reflux times or inadequate SOCl₂ removal can degrade the product. Systematic optimization studies (e.g., Design of Experiments) are recommended to identify critical parameters .
Q. What mechanistic insights explain the formation of the sulfonyl chloride group?
The reaction likely proceeds via a two-step mechanism: (1) nucleophilic attack of the hydroxyl group on SOCl₂, forming a chlorosulfite intermediate, and (2) elimination of HCl to generate the sulfonyl chloride. Computational studies (e.g., DFT) could model transition states to validate this pathway .
Q. How does the compound interact with biological targets in pharmacological studies?
Derivatives of this sulfonyl chloride exhibit activity as enzyme inhibitors or receptor modulators. For instance, camphorsulfonyl chloride analogs bind to indoleamine 2,3-dioxygenase (IDO), a target in immunomodulation. Competitive binding assays and X-ray crystallography are used to map interaction sites .
Q. What strategies mitigate instability during storage and handling?
- Storage : Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light .
Q. How can computational methods enhance research on this compound?
- QSAR Modeling : Predict bioactivity by correlating substituent effects (e.g., methyl group position) with target binding .
- Molecular Dynamics : Simulate interactions with proteins (e.g., SARS-CoV-2 main protease) to guide drug design .
Data Contradiction Analysis
Q. Why do different studies report varying melting points (e.g., 65°C vs. 98–100°C)?
Polymorphism or impurities (e.g., residual solvents) may alter melting behavior. Differential Scanning Calorimetry (DSC) and HPLC purity assays (≥98%) are essential to validate reported values .
Q. How can researchers reconcile conflicting reactivity data in esterification or amidation reactions?
Reactivity differences may stem from steric hindrance of the bicyclic framework or electronic effects of substituents. Kinetic studies (e.g., monitoring reaction progress via LC-MS) and Hammett plots can elucidate structure-reactivity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
